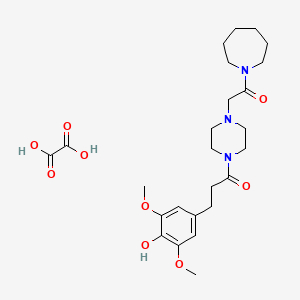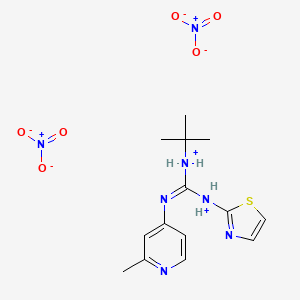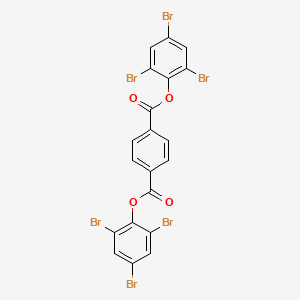
Bis(2,4,6-tribromophenyl) terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4,6-tribromophenyl) terephthalate: is a brominated flame retardant widely used in various industrial applications. It is known for its high thermal stability and effectiveness in reducing the flammability of materials. The compound’s chemical structure consists of a terephthalate core with two 2,4,6-tribromophenyl groups attached, making it highly effective in preventing the spread of fire .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4,6-tribromophenyl) terephthalate typically involves the esterification of terephthalic acid with 2,4,6-tribromophenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The process involves heating the reactants to a temperature of around 150-200°C for several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Bis(2,4,6-tribromophenyl) terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated quinones.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions include brominated quinones, less brominated derivatives, and various substituted phenyl terephthalates .
Scientific Research Applications
Chemistry: Bis(2,4,6-tribromophenyl) terephthalate is extensively used as a flame retardant in polymers, textiles, and electronics. Its high thermal stability and effectiveness in reducing flammability make it a valuable additive in these materials .
Biology and Medicine: Research has shown that brominated flame retardants, including this compound, can have biological effects. Studies are ongoing to understand its impact on human health and the environment .
Industry: In the industrial sector, this compound is used in the manufacturing of flame-retardant plastics, coatings, and adhesives. Its ability to enhance the fire resistance of materials makes it a crucial component in various applications .
Mechanism of Action
The mechanism by which bis(2,4,6-tribromophenyl) terephthalate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The compound’s molecular targets include the reactive species in the flame, and its pathways involve the formation of stable brominated compounds that do not support combustion .
Comparison with Similar Compounds
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Decabromodiphenyl ethane (DBDPE)
- Hexabromobenzene (HBBz)
- Pentabromoethylbenzene (PBEB)
- Pentabromotoluene (PBT)
- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Uniqueness: Bis(2,4,6-tribromophenyl) terephthalate stands out due to its high thermal stability and effectiveness in a wide range of applications. Compared to other brominated flame retardants, it offers a balance of performance and cost-effectiveness, making it a preferred choice in many industrial applications .
Properties
CAS No. |
57376-95-1 |
|---|---|
Molecular Formula |
C20H8Br6O4 |
Molecular Weight |
791.7 g/mol |
IUPAC Name |
bis(2,4,6-tribromophenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H8Br6O4/c21-11-5-13(23)17(14(24)6-11)29-19(27)9-1-2-10(4-3-9)20(28)30-18-15(25)7-12(22)8-16(18)26/h1-8H |
InChI Key |
JYXKGBIRZSOSAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Br)Br)Br)C(=O)OC3=C(C=C(C=C3Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
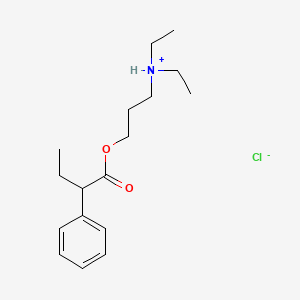
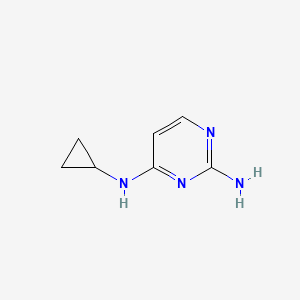
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)



